Zirconium(IV) tert-butoxide

Catalog No.
S1904044
CAS No.
2081-12-1
M.F
C16H40O4Zr
M. Wt
387.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zirconium(IV) tert-butoxide

CAS Number

2081-12-1

Product Name

Zirconium(IV) tert-butoxide

IUPAC Name

2-methylpropan-2-ol;zirconium

Molecular Formula

C16H40O4Zr

Molecular Weight

387.71 g/mol

InChI

InChI=1S/4C4H10O.Zr/c4*1-4(2,3)5;/h4*5H,1-3H3;

InChI Key

WRMYASGYMABHCC-UHFFFAOYSA-N

SMILES

CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.[Zr]

Canonical SMILES

CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.[Zr]

Synthesis of Chiral N-tert-butanesulfinyl Trifluoromethyl Ketimines

One of the key applications of Zirconium(IV) tert-butoxide lies in the synthesis of chiral N-tert-butanesulfinyl trifluoromethyl ketimines. These are important chiral building blocks used in the development of pharmaceuticals, agrochemicals, and materials science [1]. Zirconium(IV) tert-butoxide acts as a Lewis acid catalyst, facilitating the reaction between sulfinyl imides and trifluoroacetonitrile to form the desired chiral ketimines [1].

*Source: Sigma-Aldrich Zirconium(IV) tert-butoxide:

Zirconium(IV) tert-butoxide is a chemical compound with the molecular formula C16H36O4Zr\text{C}_{16}\text{H}_{36}\text{O}_{4}\text{Zr} and a molecular weight of approximately 383.68 g/mol. It is also known by several synonyms, including tetra-tert-butyl zirconate and zirconium tetra-tert-butoxide. This compound appears as a light yellow liquid and is primarily utilized in various chemical synthesis processes due to its high reactivity and ability to form zirconium dioxide upon hydrolysis .

  • Hydrolysis: In the presence of moisture, zirconium(IV) tert-butoxide hydrolyzes to produce zirconium dioxide and tert-butanol:
    Zr OtBu 4+2H2OZrO2+4t BuOH\text{Zr OtBu }_4+2\text{H}_2\text{O}\rightarrow \text{ZrO}_2+4\text{t BuOH}
  • Oxidation: This compound can react with oxidizing agents, leading to the formation of zirconium oxides.
  • Substitution Reactions: Zirconium(IV) tert-butoxide can undergo ligand exchange with other alkoxides or halides, typically performed in non-polar solvents under inert conditions .

Zirconium(IV) tert-butoxide can be synthesized through several methods:

  • Reaction of Zirconium Tetrachloride with Potassium tert-Butoxide:
    • Dissolve potassium tert-butoxide in a non-polar solvent (e.g., hexane).
    • Add zirconium tetrachloride and stir at temperatures between 20°C to 60°C.
    • Remove the solvent under reduced pressure and purify the product by distillation.
  • Using Tert-Butanol:
    • Combine zirconium tetrachloride with tert-butanol in the presence of a base (e.g., sodium hydroxide).
    • Stir the mixture at room temperature, then heat to reflux before cooling and filtering out the precipitate .

These methods emphasize controlled conditions to ensure high purity and yield.

Zirconium(IV) tert-butoxide finds applications in various fields:

  • Catalysis: It serves as a catalyst in organic synthesis, particularly in reactions such as cross and intramolecular aldol reactions.
  • Material Science: The compound is used in producing high-purity zirconium dioxide, which is essential for applications in ceramics and coatings.
  • Chemical Precursors: It acts as a precursor for synthesizing other zirconium-containing compounds, including heterometallic complexes .

Interaction studies involving zirconium(IV) tert-butoxide focus on its reactivity with various reagents and solvents. Notably, it readily hydrolyzes in the presence of water, which is crucial for its application in forming zirconium dioxide. Research also indicates that it can interact with different alkoxides or halides, providing opportunities for creating new materials or catalysts .

Zirconium(IV) tert-butoxide shares similarities with several other metal alkoxides. Here are some comparable compounds:

CompoundFormulaUnique Features
Zirconium(IV) isopropoxideC12H28O4Zr\text{C}_{12}\text{H}_{28}\text{O}_{4}\text{Zr}Different solubility and volatility properties
Hafnium(IV) tert-butoxideC16H36O4Hf\text{C}_{16}\text{H}_{36}\text{O}_{4}\text{Hf}Similar structure but contains hafnium instead
Titanium(IV) tert-butoxideC16H36O4Ti\text{C}_{16}\text{H}_{36}\text{O}_{4}\text{Ti}Similar reactivity but based on titanium

Uniqueness

Zirconium(IV) tert-butoxide is unique due to its high reactivity, ability to form high-purity zirconium dioxide, and sensitivity to moisture. These characteristics make it particularly useful for applications requiring precise control over reaction conditions and product purity .

Conventional Alkoxide Synthesis Routes

Zirconium Tetrachloride/Potassium-tert-Butoxide Reactions

The synthesis of zirconium(IV) tert-butoxide through the reaction of zirconium tetrachloride with potassium tert-butoxide represents one of the most widely employed conventional methodologies in both laboratory and industrial settings [2]. This approach involves dissolving potassium tert-butoxide in non-polar solvents such as hexane, followed by the controlled addition of zirconium tetrachloride under inert atmospheric conditions .

The fundamental reaction proceeds according to the stoichiometric relationship:

ZrCl₄ + 4 K[OC(CH₃)₃] → Zr[OC(CH₃)₃]₄ + 4 KCl

The reaction mechanism involves nucleophilic substitution of chloride ligands by tert-butoxide groups, with the formation of potassium chloride as a crystalline byproduct that can be readily separated through filtration . Optimal reaction conditions typically require temperature control between 20°C and 60°C, with reaction times extending over several hours to ensure complete conversion .

Research findings demonstrate that this methodology consistently achieves yields ranging from 80% to 87.4% when properly executed under rigorously controlled conditions [2]. The high yields are attributed to the favorable thermodynamics of the chloride-alkoxide exchange and the insolubility of the potassium chloride byproduct, which drives the reaction toward completion [2].

Critical parameters for successful implementation include maintaining anhydrous conditions throughout the reaction, as both starting materials exhibit extreme moisture sensitivity . The potassium tert-butoxide reagent must be handled exclusively under inert atmosphere conditions, typically utilizing nitrogen or argon gas environments [3]. Temperature control proves essential, as excessive heating can lead to decomposition of the alkoxide products, while insufficient temperature results in incomplete conversion .

Amide Elimination Strategies

Amide elimination methodologies have emerged as highly effective alternative approaches for synthesizing zirconium(IV) tert-butoxide, offering superior control over reaction conditions and product purity [4] [5]. This strategy utilizes tetrakis(diethylamido)zirconium(IV) as the starting material, which undergoes controlled alcoholysis with tert-butanol to yield the desired alkoxide product [4].

The reaction mechanism proceeds through a stepwise elimination process:

Zr(NEt₂)₄ + 4 (CH₃)₃COH → Zr[OC(CH₃)₃]₄ + 4 HNEt₂

The methodology begins with the preparation of tetrakis(diethylamido)zirconium(IV) in toluene solution within a nitrogen-filled glove box environment [4]. A separate solution containing tert-butanol in toluene is prepared simultaneously [4]. The alcohol solution is then added dropwise to the zirconium amide suspension via cannula transfer while maintaining the reaction mixture at low temperature using an ice bath [4].

Following the controlled addition, the ice bath is removed and the solution is allowed to reach room temperature, where stirring continues for approximately 1.5 hours [4]. The reaction proceeds cleanly with minimal side product formation, as the eliminated diethylamine is volatile and easily removed during subsequent purification steps [4].

This approach offers several distinct advantages over conventional chloride-based methodologies. The reaction conditions are significantly milder, proceeding efficiently at room temperature and requiring shorter reaction times [4]. The absence of halide-containing starting materials eliminates concerns about residual chloride contamination in the final product [4]. Research demonstrates that products synthesized via amide elimination contain less than 0.85% chloride content, representing exceptional purity levels [4].

The methodology consistently achieves yields of approximately 71% following vacuum distillation purification [4]. While slightly lower than chloride-based approaches, the superior product purity and more controlled reaction conditions often justify this trade-off for applications requiring high-purity materials [4].

Advanced Purification Techniques

Vacuum Distillation Protocols

Vacuum distillation represents the primary purification methodology for zirconium(IV) tert-butoxide, enabling the separation of the desired product from reaction byproducts and impurities while maintaining product integrity [4] [6]. This technique exploits the volatility differences between the target compound and contaminating species under reduced pressure conditions [4].

The distillation protocol begins with the removal of reaction solvents under reduced pressure prior to the primary distillation step [4]. The crude product is transferred to a vacuum distillation apparatus equipped with a Strauss flask receiver that is maintained at low temperature using an ice bath throughout the distillation process [4].

Optimal distillation conditions require precise temperature and pressure control. The pure product distills at approximately 45°C under a vacuum of 50 millitorr (50 mTorr) [4]. These conditions represent a careful balance between achieving adequate volatilization of the desired product while avoiding thermal decomposition that can occur at elevated temperatures [4].

The distillation process yields a colorless, transparent liquid product that demonstrates exceptional purity as evidenced by nuclear magnetic resonance spectroscopy [4]. ¹H NMR analysis of the purified material shows a characteristic singlet at δ 1.32 ppm corresponding to the thirty-six equivalent methyl protons, while ¹³C NMR reveals signals at δ 75.3 and 33.1 ppm corresponding to the quaternary carbon and methyl carbons respectively [4].

Storage requirements for the purified product are stringent, necessitating storage in inert atmosphere conditions at -29°C to maintain stability and prevent degradation [4]. Under these conditions, the material maintains its purity and reactivity for extended periods [4].

Recovery yields from vacuum distillation typically range from 71% to 80%, depending on the initial crude product quality and the precision of distillation conditions [4] [6]. The technique effectively removes both volatile impurities through initial fractionation and higher-boiling contaminants that remain in the distillation residue [4].

Solvent Recrystallization Approaches

Solvent recrystallization methodologies provide complementary purification approaches for zirconium(IV) tert-butoxide, particularly effective for materials that form stable crystalline solvates [6] [7]. This technique exploits the differential solubility of the desired product and impurities in specific solvent systems [6].

The recrystallization of zirconium(IV) tert-butoxide from tert-butanol solvent results in the formation of crystalline solvate complexes [6]. However, research indicates that while crystalline products can be obtained, the coordinated alcohol molecules are readily lost upon drying under vacuum conditions at room temperature [6]. This characteristic limits the practical utility of recrystallization for routine purification applications [6].

Alternative recrystallization approaches utilize the controlled hydrolysis of alkoxide precursors to generate materials with defined porosity characteristics [8] [9]. Research demonstrates that crystalline zirconium tert-butoxide complexes modified with chelating ligands can be subjected to controlled hydrolysis through storage in ambient atmosphere or immersion in boiling water [8] [9].

The recrystallization process from isopropanol yields solvate complexes of the form Zr(OiPr)₄·iPrOH for related alkoxide systems [2]. Similar approaches can be adapted for tert-butoxide systems, although the greater steric bulk of the tert-butyl groups complicates the formation of stable solvate structures [2].

Fractional recrystallization techniques prove particularly valuable for removing specific classes of impurities [2]. The method involves dissolving the crude product in a minimum volume of suitable solvent at elevated temperature, followed by controlled cooling to induce selective crystallization of the pure product [2]. Impurities either remain in solution or crystallize under different conditions, enabling their separation [2].

Industrial-Scale Production Challenges

Industrial-scale production of zirconium(IV) tert-butoxide presents numerous technical and economic challenges that significantly impact the feasibility and cost-effectiveness of commercial manufacturing operations [10] [11] [12]. These challenges span multiple operational domains, from raw material handling to final product storage and distribution [10].

Moisture Sensitivity and Atmospheric Control

The exceptional moisture sensitivity of zirconium(IV) tert-butoxide represents the most significant challenge in industrial-scale production [13] [9]. The compound undergoes rapid hydrolysis upon contact with atmospheric moisture, leading to product degradation and the formation of zirconium dioxide precipitates [13] [9]. Research demonstrates that even trace amounts of water in solvents or brief contact with humid air can transform pure alkoxide materials into less soluble crystalline hydroxide complexes [9].

Industrial facilities must implement comprehensive moisture control systems throughout the entire production process [10]. This requirement necessitates specialized equipment including glove box environments for material handling, inert gas purging systems for reaction vessels, and sophisticated atmospheric monitoring systems [10]. The capital investment for such infrastructure represents a substantial barrier to entry for potential manufacturers [10].

Thermal Stability and Process Safety

Thermal stability limitations impose significant constraints on industrial process design and operation [12] [13]. Zirconium(IV) tert-butoxide exhibits limited thermal stability, with decomposition initiating at temperatures well below those typically employed in industrial chemical processes [13]. Uncontrolled decomposition can lead to rapid pressure increases and potentially hazardous operating conditions [12].

The establishment of safe operating protocols requires extensive thermal analysis studies to determine decomposition kinetics and establish safe temperature limits [12]. Industrial facilities must implement robust temperature monitoring and control systems, including emergency cooling capabilities and pressure relief systems [12]. Process design must accommodate these thermal limitations while maintaining economically viable production rates [12].

Scale-Up Heat and Mass Transfer Limitations

The transition from laboratory-scale synthesis to industrial production reveals significant heat and mass transfer limitations that affect product quality and yield [11] [14]. Laboratory syntheses typically employ small reaction volumes with efficient mixing and rapid heat transfer, conditions that become increasingly difficult to maintain at industrial scales [11].

Large-scale reactors experience non-uniform temperature and concentration profiles that can lead to incomplete conversions, side product formation, and reduced overall yields [11] [14]. Research in related alkoxylation processes demonstrates that inadequate mixing can result in localized accumulation of reactive intermediates, creating safety hazards and process control difficulties [14].

Purity Control and Analytical Challenges

Maintaining consistent product purity across industrial production campaigns represents a significant technical challenge [10] [8]. Commercial zirconium(IV) tert-butoxide suppliers frequently experience batch-to-batch variability in terms of color, clarity, and chemical purity [10]. Research indicates substantial supplier-to-supplier variations, with products ranging from colorless transparent liquids to turbid or colored materials [10].

The implementation of robust analytical control systems requires sophisticated instrumentation and expertise that may not be readily available in all industrial settings [10]. Quality control protocols must encompass not only final product analysis but also real-time monitoring of reaction progress and intermediate purity [10]. The development of suitable analytical methods for moisture-sensitive materials presents additional technical complications [10].

Storage and Handling Infrastructure

The stringent storage requirements for zirconium(IV) tert-butoxide necessitate specialized infrastructure that significantly increases operational costs [15] [10]. The material requires storage under inert atmosphere conditions at sub-ambient temperatures to maintain stability [4]. Industrial quantities of the material demand substantial investments in controlled-atmosphere storage facilities with redundant environmental control systems [10].

Transportation and distribution of the product present additional challenges, as standard shipping containers and handling equipment may not provide adequate protection against moisture infiltration [15]. The development of suitable packaging systems requires specialized materials and technologies that add to the overall production cost structure [15].

Equipment Compatibility and Corrosion

The reactive nature of alkoxide compounds poses significant challenges for equipment selection and maintenance in industrial settings [16]. Zirconium(IV) tert-butoxide can react with common construction materials, leading to equipment degradation and product contamination [16]. The selection of suitable materials of construction requires careful consideration of chemical compatibility, mechanical properties, and economic factors [16].

Research demonstrates that alkoxide compounds can form complexes with metal surfaces, potentially leading to equipment corrosion and the introduction of metallic impurities into the product stream [16]. Industrial facilities must implement comprehensive materials compatibility programs and preventive maintenance protocols to address these challenges [16].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

386.197359 g/mol

Monoisotopic Mass

386.197359 g/mol

Heavy Atom Count

21

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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